4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with both amine and ether functional groups. This compound is characterized by the presence of a chlorohexenyl group attached to the sulfur atom, which is further connected to the morpholine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
The synthesis of 4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine typically involves the reaction of morpholine with a suitable chlorohexenyl sulfide precursor. One common method involves the use of 2-chlorohex-1-ene and morpholine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .
Analyse Chemischer Reaktionen
4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Substitution: The chlorohexenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine can be compared with other similar compounds, such as:
4-(2-chlorohex-1-enylsulfanyl)morpholine: This compound has a similar structure but differs in the position of the chlorohexenyl group.
Morpholine derivatives: Other morpholine derivatives with different substituents on the morpholine ring or sulfur atom can have varying chemical and biological properties.
Thiophene derivatives: Compounds with a thiophene ring instead of a morpholine ring can also be compared in terms of their chemical reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that are of interest in various fields of research and industry .
Eigenschaften
CAS-Nummer |
655233-20-8 |
---|---|
Molekularformel |
C10H18ClNOS |
Molekulargewicht |
235.77 g/mol |
IUPAC-Name |
4-(2-chlorohex-1-enylsulfanyl)morpholine |
InChI |
InChI=1S/C10H18ClNOS/c1-2-3-4-10(11)9-14-12-5-7-13-8-6-12/h9H,2-8H2,1H3 |
InChI-Schlüssel |
HDXNCAZIHOFNDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=CSN1CCOCC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.